An In-depth Technical Guide to 4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3): A Key Building Block for Drug Discovery
An In-depth Technical Guide to 4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3): A Key Building Block for Drug Discovery
Disclaimer: The initial request for information on "4-Methoxy-3-(trifluoromethoxy)benzylamine CAS 93919-56-3" contains a discrepancy. The CAS number 93919-56-3 is registered to 4-(trifluoromethoxy)benzylamine . The compound 4-Methoxy-3-(trifluoromethoxy)benzylamine is not associated with this CAS number and does not appear to be a commercially available or well-documented compound. This guide will focus on the compound correctly associated with CAS 93919-56-3, which is 4-(trifluoromethoxy)benzylamine. A related, commercially available compound is 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0), which may be of interest to researchers working with similar structures.[1][2][3][4]
This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)benzylamine, a crucial building block in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering valuable insights for researchers and scientists in the field.
Physicochemical Properties and Structural Elucidation
4-(Trifluoromethoxy)benzylamine is a substituted benzylamine featuring a trifluoromethoxy group at the para position of the benzene ring.[2][5] This functional group imparts unique electronic and lipophilic properties that are highly desirable in drug design.[6][7][8][9]
Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)benzylamine
| Property | Value | Source |
| CAS Number | 93919-56-3 | [2][5] |
| Molecular Formula | C8H8F3NO | [2][5][10] |
| Molecular Weight | 191.15 g/mol | [5] |
| Appearance | Clear colorless to light yellow liquid | Matrix Scientific |
| Boiling Point | 57-60 °C at 10 mmHg | |
| Density | 1.252 g/mL at 25 °C | |
| Refractive Index | n20/D 1.452 | |
| Solubility | Soluble in various organic solvents | Chem-Impex |
The trifluoromethoxy group is a potent electron-withdrawing group, which can significantly influence the pKa of the benzylamine and its interactions with biological targets.[6][9] Furthermore, its high lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy.[7][9]
Caption: 2D Chemical Structure of 4-(Trifluoromethoxy)benzylamine.
Synthesis and Manufacturing
The synthesis of 4-(trifluoromethoxy)benzylamine typically involves the reduction of a corresponding nitrile or oxime precursor. A common laboratory-scale synthesis is the reduction of 4-(trifluoromethoxy)benzonitrile with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
Experimental Protocol: Reduction of 4-(trifluoromethoxy)benzonitrile
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Precursor: A solution of 4-(trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.
-
Workup: The resulting mixture is filtered through celite, and the filtrate is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 4-(trifluoromethoxy)benzylamine.
Caption: Generalized workflow for the synthesis of 4-(trifluoromethoxy)benzylamine.
Applications in Drug Discovery and Medicinal Chemistry
Benzylamine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to serve as key intermediates in the synthesis of a wide range of bioactive molecules. The incorporation of the trifluoromethoxy group makes 4-(trifluoromethoxy)benzylamine a particularly attractive building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7]
The trifluoromethyl and trifluoromethoxy groups can enhance metabolic stability by blocking sites of oxidative metabolism.[6] This leads to a longer half-life and potentially a lower required dose of the drug. These groups are also known to improve the binding affinity of a ligand to its target protein.[6][7]
Analytical Characterization
The purity and identity of 4-(trifluoromethoxy)benzylamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak with a mass spectrum corresponding to the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A sharp, symmetrical peak indicating high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic protons, the benzylic protons, and the fluorine atoms of the trifluoromethoxy group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-F stretching of the trifluoromethoxy group. |
Safety and Handling
4-(Trifluoromethoxy)benzylamine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] All handling should be performed in a well-ventilated fume hood.
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Reputable Suppliers
4-(Trifluoromethoxy)benzylamine is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and reliability.
Table 3: Potential Suppliers of 4-(Trifluoromethoxy)benzylamine
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |
| Matrix Scientific | ≥97% | Gram to multi-gram scale |
| Alkali Scientific | Varies | Gram to multi-gram scale |
| Allfluoro Pharmaceutical Co., Ltd. | Custom | Inquiry for details |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most up-to-date information.
Conclusion
4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3) is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique electronic and lipophilic properties, imparted by the trifluoromethoxy group, offer significant advantages in modulating the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
References
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PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
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Alkali Scientific. (n.d.). 4-(Trifluoromethoxy)benzylamine, 1 X 1 g (340987-1G). Retrieved from [Link]
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Wang, T., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6149-6155. [Link]
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Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Trifluoromethoxy)benzylamine,93919-56-3. Retrieved from [Link]
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Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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PubChemLite. (n.d.). 4-methoxy-3-(trifluoromethyl)benzylamine (C9H10F3NO). Retrieved from [Link]
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Al-Hazmi, M. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
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Piech, R., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9825-9832. [Link]
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ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
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CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved from [Link]
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